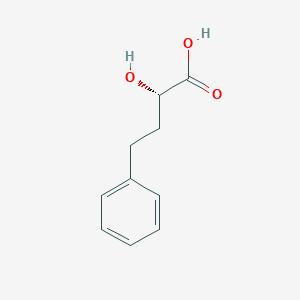

(S)-2-Hydroxy-4-phenylbutyric Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115016-95-0 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (S)-2-Hydroxy-4-phenylbutyric Acid

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Hydroxy-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (S)-HPBA, is a chiral molecule of significant interest in the pharmaceutical industry. It serves as a critical chiral building block for the synthesis of various enantiomerically pure bioactive compounds.[1] Its most prominent role is as a key intermediate in the production of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][3] Drugs such as enalapril, benazepril, and ramipril rely on the precise stereochemistry offered by (S)-HPBA or its corresponding (R)-enantiomer.[2]

Understanding the physicochemical properties of (S)-HPBA is not merely an academic exercise; it is a fundamental requirement for optimizing its synthesis, purification, formulation, and ultimately, its successful application in drug development.[2] Properties such as acidity (pKa), solubility in various solvent systems, and thermal stability directly influence process design, bioavailability, and quality control. This guide provides a comprehensive analysis of these core properties, grounded in experimental data and established scientific principles, to support professionals in leveraging this versatile compound.

Chemical Identity and Molecular Structure

A clear definition of the molecule is the foundation of any physicochemical analysis.

-

IUPAC Name: (2S)-2-hydroxy-4-phenylbutanoic acid[4]

-

Common Synonyms: (S)-4-Phenyl-2-hydroxybutyric acid, (αS)-α-Hydroxybenzenebutanoic acid[5][6]

The structure consists of a butyric acid backbone with a hydroxyl group at the alpha-carbon (C2) and a phenyl group at the C4 position. The stereocenter at the C2 position, specified as '(S)', is crucial for its biological activity in target pharmaceutical compounds.

Core Physicochemical Properties: A Quantitative Summary

The following table consolidates the key physicochemical data for this compound, providing a quick reference for laboratory and development settings.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][8] |

| Melting Point | 115 - 119 °C | [1] |

| Other reported values: 110-112°C, 115-117°C | [5][8] | |

| Boiling Point | 356.9 °C at 760 mmHg (Predicted) | [5][9] |

| Density | 1.219 g/cm³ (Predicted) | [5][9] |

| pKa | 3.81 (at 298.2 K) | [2] |

| Optical Rotation | [α]²⁰D = +7 to +10° (c=1 in Ethanol) | [1] |

In-Depth Analysis of Key Physicochemical Parameters

Acidity and the Significance of pKa

The dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solutions of varying pH. For (S)-HPBA, the experimentally determined pKa is 3.81.[2] This value is characteristic of a moderately strong carboxylic acid, influenced by the electron-withdrawing effect of the adjacent hydroxyl group.

Causality and Implications:

-

pH < pKa (e.g., in the stomach, pH 1.5-3.5): The molecule will be predominantly in its protonated, neutral form (R-COOH). This state is more lipophilic, which can favor absorption across lipid membranes.

-

pH > pKa (e.g., in the intestines, pH 6.0-7.4): The molecule will exist primarily in its deprotonated, anionic form (R-COO⁻). This ionized state significantly increases its solubility in aqueous media, which is crucial for dissolution and systemic distribution.

This relationship is fundamental for designing purification processes like crystallization and extraction, and for predicting the biopharmaceutical behavior of any final drug substance derived from it.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.plos.org [journals.plos.org]

- 4. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 115016-95-0 [amp.chemicalbook.com]

- 6. anexib.com [anexib.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

A Spectroscopic Guide to (S)-2-Hydroxy-4-phenylbutyric Acid: Elucidating Structure and Purity

Introduction

(S)-2-Hydroxy-4-phenylbutyric acid is a chiral building block of significant interest in the pharmaceutical industry.[1] It serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][3] The precise stereochemistry and purity of this compound are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical characterization using a suite of spectroscopic techniques is paramount.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features and providing a framework for the quality assessment of this important synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The molecule possesses a carboxylic acid group, a secondary alcohol at the chiral center (C2), a two-carbon aliphatic chain, and a terminal phenyl group. Each of these functional groups gives rise to distinct signals in various spectroscopic analyses.

Caption: Molecular structure of this compound with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with proper sample preparation and selection of appropriate experimental parameters.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -COOH).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8 to 16) to ensure a good signal-to-noise ratio, and the relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicity (splitting patterns), and integration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

| Phenyl (Ar-H) | 7.15 - 7.35 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. |

| Methine (CH -OH) | 4.2 - 4.4 | Triplet (t) or Doublet of Doublets (dd) | 1H | Signal is coupled to the adjacent CH₂ group (C3). |

| Methylene (CH₂ -Ph) | 2.6 - 2.8 | Multiplet (m) | 2H | Protons on the carbon adjacent to the phenyl group. |

| Methylene (CH₂ -CH) | 1.9 - 2.2 | Multiplet (m) | 2H | Protons on the carbon adjacent to the chiral center. |

| Hydroxyl (-OH ) | Variable | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. |

| Carboxylic Acid (-COOH ) | Variable (often >10) | Broad Singlet (br s) | 1H | Highly deshielded proton, chemical shift is variable. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific instrument used.

The diastereotopic protons of the two methylene groups often present as complex multiplets due to their proximity to the chiral center. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively assign these proton signals by identifying their coupling partners.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Carboxylic Acid (C OOH) | 175 - 180 | Highly deshielded due to the electronegativity of the two oxygen atoms. |

| Phenyl (C -ipso) | ~141 | Quaternary carbon of the phenyl ring attached to the alkyl chain. |

| Phenyl (C -ortho, meta, para) | 126 - 129 | Characteristic chemical shifts for aromatic carbons. |

| Methine (C H-OH) | ~70 | Carbon attached to the electronegative hydroxyl group. |

| Methylene (C H₂-Ph) | ~38 | Aliphatic carbon shifted downfield by the adjacent phenyl group. |

| Methylene (C H₂-CH) | ~31 | Aliphatic carbon in the alkyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 2500 (broad) | O-H stretch | Carboxylic acid and Alcohol |

| 3080 - 3010 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Carboxylic acid and Alcohol |

| 750, 700 | C-H bend (out-of-plane) | Monosubstituted benzene |

The very broad absorption in the high-frequency region is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer, which overlaps with the O-H stretch of the alcohol group. The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, often run in negative ion mode to deprotonate the acidic carboxylic acid, forming the [M-H]⁻ ion.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer for accurate mass measurements.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Mass Spectral Data Interpretation

For this compound (Molecular Weight: 180.20 g/mol ), the following ions would be expected:

-

[M-H]⁻ at m/z 179.07: In negative ion mode ESI, the deprotonated molecule is the most abundant ion.

-

Fragmentation: Further fragmentation (MS/MS) of the parent ion can provide additional structural information. Common fragmentation pathways include the loss of water (H₂O) from the alcohol and the loss of carbon dioxide (CO₂) from the carboxylic acid.

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The unique signals in each spectrum, corresponding to the distinct functional groups of the molecule, create a characteristic fingerprint. For professionals in drug development and quality control, a thorough understanding and application of these techniques are essential to ensure the integrity of this critical pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Characterization of (S)-2-Hydroxy-4-phenylbutyric Acid: Solubility and pKa

Introduction: The Significance of (S)-2-Hydroxy-4-phenylbutyric Acid in Drug Development

This compound ((S)-HPBA) and its derivatives are crucial chiral intermediates in the synthesis of various Angiotensin-Converting Enzyme (ACE) inhibitors.[1] These inhibitors, including enalapril, benazepril, and ramipril, are widely used in the management of hypertension and congestive heart failure. The therapeutic efficacy and biopharmaceutical behavior of these active pharmaceutical ingredients (APIs) are intrinsically linked to their physicochemical properties. Among the most critical of these are aqueous solubility and the acid dissociation constant (pKa), which govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This technical guide provides a comprehensive overview of the solubility and pKa of (S)-HPBA, offering both established literature values and detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this key intermediate and to provide a practical framework for its characterization.

Physicochemical Properties of this compound: A Quantitative Overview

A thorough understanding of the solubility and acidity of (S)-HPBA is paramount for designing efficient purification processes, formulating stable dosage forms, and predicting its behavior in physiological environments.[1]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. For (S)-HPBA, a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (ionized) forms of the molecule are present in equal concentrations. This equilibrium is a critical determinant of its solubility and membrane permeability.

A study by Wang et al. (2013) determined the pKa of (S)-HPBA using potentiometric titration at 298.2 K.[1]

Table 1: pKa Value of this compound

| Parameter | Value | Temperature | Method | Reference |

| pKa | 3.81 | 298.2 K (25 °C) | Potentiometric Titration | [1] |

This pKa value suggests that (S)-HPBA is a weak acid. At physiological pH (approximately 7.4), it will exist predominantly in its ionized, more water-soluble form.

Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The solubility of (S)-HPBA has been determined in several key solvents relevant to pharmaceutical processing and formulation.

The following data, adapted from Wang et al. (2013), summarizes the mole fraction solubility (x) of (S)-HPBA in water, toluene, and ethyl acetate at various temperatures. The study found that solubility increases with temperature in all three solvents, with significantly higher solubility in ethyl acetate compared to water or toluene.[1]

Table 2: Solubility of this compound in Various Solvents

| Temperature (K) | Solubility (10³x) in Water | Temperature (K) | Solubility (10³x) in Toluene | Temperature (K) | Solubility (10⁴x) in Ethyl Acetate |

| 283.2 | 2.54 | 288.2 | 0.44 | 278.2 | 3.65 |

| 288.2 | 2.87 | 293.2 | 0.59 | 283.2 | 4.98 |

| 293.2 | 3.29 | 298.2 | 0.77 | 288.2 | 6.78 |

| 298.2 | 3.79 | 303.2 | 1.01 | 293.2 | 9.15 |

| 303.2 | 4.39 | 308.2 | 1.31 | 298.2 | 12.22 |

| 308.2 | 5.12 | 313.2 | 1.68 | 303.2 | 16.20 |

| 313.2 | 6.00 | 318.2 | 2.15 | 308.2 | 21.32 |

| 318.2 | 7.06 | 323.2 | 2.74 | 313.2 | 28.00 |

| 323.2 | 8.35 | 328.2 | 3.50 | ||

| 328.2 | 9.92 | 333.2 | 4.46 | ||

| 333.2 | 11.83 | 338.2 | 5.68 | ||

| 343.2 | 7.23 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

Furthermore, the solubility of (S)-HPBA is highly dependent on the pH of the aqueous solution. As the pH increases above the pKa, the carboxylic acid group deprotonates, leading to a significant increase in aqueous solubility.

Experimental Methodologies for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of solubility and pKa data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining these critical parameters for (S)-HPBA.

Determination of pKa: The Potentiometric Titration Method

Potentiometric titration is a highly accurate and widely used technique for pKa determination.[4][5] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

-

Choice of Titrant: A strong base (e.g., 0.1 M NaOH) is used to ensure a sharp and easily identifiable inflection point in the titration curve.

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint, especially for weak acids.[7]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[4]

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

-

Sample Preparation: Prepare a 1 mM solution of (S)-HPBA in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Inerting: Bubble nitrogen gas through the solution for 10-15 minutes prior to and during the titration to displace dissolved carbon dioxide.[7]

-

Titration: Add small, precise increments of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep portion of the titration curve. For more precise determination, the first or second derivative of the curve can be plotted to identify the inflection point.[6]

-

Replication: Perform the titration in triplicate to ensure the reproducibility of the results.[4]

Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves equilibrating an excess amount of the solid compound in a specific solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.

-

Excess Solid: Using an excess of the solid ensures that the solution reaches true equilibrium saturation.

-

Equilibration Time: A sufficient equilibration time (e.g., 24-72 hours) is crucial to ensure that the dissolution process has reached a steady state.[8][9]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for accurate and reproducible results.[9]

-

pH Control (for Aqueous Solubility): For ionizable compounds like (S)-HPBA, controlling the pH of the aqueous medium is essential, as solubility can vary significantly with pH.[1] The International Council for Harmonisation (ICH) guidelines recommend determining solubility over a pH range of 1.2 to 6.8.[10][11]

-

Preparation: Add an excess amount of solid (S)-HPBA to a series of vials containing the desired solvent (e.g., water, pH-adjusted buffers, toluene, ethyl acetate).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid from the saturated solution.[9]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of (S)-HPBA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility from the measured concentration of the saturated solution.

-

Replication: Perform the experiment in triplicate for each solvent and temperature condition.

Conclusion: Integrating Physicochemical Data into Drug Development

The pKa and solubility data presented in this guide are fundamental to the successful development of pharmaceuticals containing this compound or its derivatives. A pKa of 3.81 indicates that pH will be a critical factor in its dissolution and absorption. The provided solubility data in aqueous and organic solvents offers a solid foundation for designing crystallization, purification, and formulation strategies. By employing the robust, validated experimental protocols detailed herein, researchers and drug development professionals can confidently generate the high-quality physicochemical data necessary to advance their development programs and ensure the ultimate safety and efficacy of the final drug product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

Biological activity of (S)-2-Hydroxy-4-phenylbutyric Acid

An In-Depth Technical Guide to the Biological Activity of (S)-2-Hydroxy-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (S-HPBA) is a chiral carboxylic acid whose biological activities are not yet extensively characterized, in stark contrast to its well-studied stereoisomer, (R)-HPBA, and its structural analog, 4-phenylbutyric acid (4-PBA). The R-enantiomer is a critical chiral precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Enalapril and Benazepril[1][2]. Conversely, 4-PBA is an FDA-approved drug and a subject of intense research due to its dual function as a chemical chaperone and a histone deacetylase (HDAC) inhibitor[3][4]. This guide synthesizes the known information on related compounds to build a robust, experimentally-testable framework for understanding the potential biological activities of S-HPBA. We postulate that S-HPBA may share the neuroprotective and anti-inflammatory properties attributed to 4-PBA and provide detailed protocols to validate these hypotheses, aiming to catalyze further research into its therapeutic potential.

Introduction: A Tale of Two Enantiomers and a Powerful Analog

The therapeutic landscape is replete with examples of stereoisomers possessing distinct pharmacological profiles. In the context of 2-hydroxy-4-phenylbutyric acid, the vast majority of research has focused on the (R)-enantiomer due to its established role as a key intermediate for ACE inhibitors[1][5]. The biological significance of the (S)-enantiomer, (S)-HPBA, remains largely unexplored, with only general attributions of anti-oxidant and anti-inflammatory properties found in chemical literature[6].

To unlock the potential of (S)-HPBA, we turn to its closest and most-studied relative, 4-phenylbutyric acid (4-PBA). 4-PBA lacks the hydroxyl group at the alpha-carbon but shares the core phenylbutanoic acid structure. Its well-documented mechanisms provide a logical and powerful starting point for investigating (S)-HPBA. The primary activities of 4-PBA are:

-

Chemical Chaperone Activity : 4-PBA aids in proper protein folding, thereby alleviating stress on the endoplasmic reticulum (ER)[7][8]. This action is crucial in diseases characterized by protein misfolding and aggregation.

-

Histone Deacetylase (HDAC) Inhibition : 4-PBA inhibits class I and II HDACs, leading to hyperacetylation of histones and other proteins. This epigenetic modification alters gene expression, often reactivating tumor suppressor genes or modulating inflammatory pathways[3].

This guide is structured to first detail these hypothesized mechanisms and then present concrete experimental workflows designed to specifically investigate the activity of (S)-HPBA in these contexts.

Hypothesized Mechanisms of Action

We propose that the biological effects of (S)-HPBA are likely mediated through one or both of the mechanisms established for 4-PBA. The presence of the α-hydroxyl group may modulate the potency or specificity of these interactions.

Alleviation of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle for protein synthesis and folding. A multitude of cellular insults, including hypoxia, nutrient deprivation, or expression of mutant proteins, can disrupt its function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. However, chronic or overwhelming ER stress triggers apoptosis.

Chemical chaperones like 4-PBA can stabilize protein conformation, reduce aggregation, and ease the load on the ER, thus mitigating the UPR and preventing cell death[7][9]. This is particularly relevant in neurodegenerative diseases, where protein aggregation is a key pathological feature[3]. One study on 4-PBA and its derivatives concluded that its neuroprotective effects against ER stress are primarily driven by this chaperone activity rather than HDAC inhibition[4].

Causality Explanation: By facilitating correct protein folding, (S)-HPBA could theoretically reduce the pool of misfolded proteins that would otherwise trigger the UPR. This would downregulate pro-apoptotic signals like CHOP and preserve cell viability, a highly desirable outcome in treating neurodegenerative and other protein-folding disorders.

Inhibition of Histone Deacetylases (HDACs)

Gene expression is dynamically regulated by the structure of chromatin. The acetylation of lysine residues on histone tails, controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), is a key epigenetic mark. Acetylation neutralizes the positive charge of lysines, relaxing chromatin structure and generally promoting gene transcription.

HDAC inhibitors prevent the removal of acetyl groups, leading to histone hyperacetylation and the activation of gene expression. This mechanism is particularly relevant in cancer, where HDACs are often overexpressed, silencing tumor suppressor genes. Furthermore, HDACs deacetylate numerous non-histone proteins, including transcription factors like NF-κB, which are central regulators of inflammation[10]. By inhibiting HDACs, compounds like 4-PBA can suppress NF-κB activity and exert potent anti-inflammatory effects[11].

Causality Explanation: If (S)-HPBA functions as an HDAC inhibitor, it would increase histone acetylation in the promoter regions of specific genes, making the DNA more accessible to transcription factors. This could lead to the re-expression of silenced tumor suppressor genes (e.g., p21) or the modulation of genes involved in inflammatory and neuroprotective pathways.

Proposed Experimental Validation Workflows

To transition from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed to be self-validating systems to rigorously test the core hypotheses.

Protocol 1: In Vitro Comparative Analysis of HDAC Inhibition

Rationale: This experiment directly tests the hypothesis that (S)-HPBA is an HDAC inhibitor and compares its potency to 4-PBA and its enantiomer, (R)-HPBA. Using a commercially available fluorometric assay provides a robust, quantitative readout.

Methodology:

-

Reagents & Materials:

-

(S)-HPBA, (R)-HPBA, 4-PBA (test compounds).

-

Trichostatin A (TSA) or SAHA (positive control inhibitor).

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

-

Fluorogenic HDAC assay kit (containing acetylated substrate, developer, and assay buffer).

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare a 2-fold serial dilution of each test compound ((S)-HPBA, (R)-HPBA, 4-PBA) and the positive control (TSA) in assay buffer. Recommended starting concentration: 10 mM.

-

In a 96-well plate, add 5 µL of diluted compound or vehicle control (DMSO/buffer).

-

Add 35 µL of diluted HDAC enzyme to each well.

-

Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction and generate the fluorescent signal by adding 50 µL of the developer solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure fluorescence (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Subtract background fluorescence (wells with no enzyme).

-

Normalize data to the vehicle control (100% activity) and the positive control (0% activity).

-

Plot the percentage of inhibition versus the log of the compound concentration.

-

Calculate the IC₅₀ value for each compound using a non-linear regression model (four-parameter logistic curve).

-

Self-Validation & Trustworthiness: The inclusion of a potent, known HDAC inhibitor (TSA) as a positive control validates the assay's performance. The vehicle control establishes the baseline enzyme activity. Comparing (S)-HPBA directly against its enantiomer and 4-PBA provides immediate insight into structure-activity relationships.

Protocol 2: Cellular Assay for ER Stress Amelioration

Rationale: This protocol assesses the ability of (S)-HPBA to protect neuronal cells from death induced by a known ER stressor, tunicamycin (which blocks N-linked glycosylation). It directly tests the chemical chaperone hypothesis in a disease-relevant cell model.

Methodology:

-

Reagents & Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Cell culture medium (e.g., DMEM/F12 with FBS, Pen/Strep).

-

Tunicamycin (ER stress inducer).

-

(S)-HPBA, 4-PBA (positive control).

-

Cell viability assay reagent (e.g., MTT, PrestoBlue).

-

Antibodies for Western Blot: anti-GRP78/BiP, anti-CHOP, anti-cleaved Caspase-3, anti-β-actin.

-

-

Procedure:

-

Cell Plating: Seed SH-SY5Y cells in 96-well plates (for viability) and 6-well plates (for Western Blot) and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of (S)-HPBA or 4-PBA (e.g., 0.1, 1, 5, 10 mM) for 2-4 hours. Include a vehicle control.

-

Induction of ER Stress: Add tunicamycin (e.g., 1-5 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate for 24 hours.

-

Viability Assessment (96-well plate): Add MTT or PrestoBlue reagent and measure absorbance/fluorescence according to the manufacturer's instructions.

-

Protein Extraction (6-well plate): Lyse the cells and collect protein lysates.

-

-

Western Blot Analysis:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against GRP78/BiP, CHOP, and cleaved Caspase-3. Use β-actin as a loading control.

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

Self-Validation & Trustworthiness: Tunicamycin provides a specific and potent induction of the UPR, creating a reliable injury model. 4-PBA serves as a benchmark for protective efficacy. A dose-dependent increase in cell viability coupled with a corresponding dose-dependent decrease in the expression of ER stress markers (GRP78, CHOP) and the apoptotic marker (cleaved Caspase-3) would provide strong, multi-point evidence for (S)-HPBA's chaperone-like activity.

Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages

Rationale: This protocol uses the classic lipopolysaccharide (LPS) stimulation of macrophages to create an acute inflammatory response. It measures the ability of (S)-HPBA to suppress the production of key pro-inflammatory cytokines, a hallmark of anti-inflammatory agents.

Methodology:

-

Reagents & Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Lipopolysaccharide (LPS) from E. coli.

-

(S)-HPBA, 4-PBA, or Dexamethasone (positive controls).

-

ELISA kits for TNF-α and IL-6.

-

Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for Tnf, Il6, and a housekeeping gene like Actb).

-

-

Procedure:

-

Cell Plating: Seed macrophages in 24-well plates and allow them to adhere.

-

Pre-treatment: Treat cells with various concentrations of (S)-HPBA or positive controls for 1-2 hours.

-

Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.

-

Incubation:

-

For ELISA: Incubate for 12-24 hours.

-

For RT-qPCR: Incubate for 4-6 hours (to capture peak transcript levels).

-

-

Sample Collection:

-

ELISA: Collect the cell culture supernatant.

-

RT-qPCR: Lyse cells and extract total RNA.

-

-

-

Analysis:

-

ELISA: Perform ELISA on the supernatants to quantify the secreted TNF-α and IL-6 protein levels, following the kit manufacturer's instructions.

-

RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR to measure the relative mRNA expression levels of Tnf and Il6. Normalize data to the housekeeping gene.

-

Self-Validation & Trustworthiness: LPS is a highly reliable and potent inducer of the TLR4-NF-κB signaling pathway. Dexamethasone is a gold-standard anti-inflammatory agent, providing a robust positive control. A dose-dependent reduction in both cytokine mRNA (from RT-qPCR) and secreted protein (from ELISA) would confirm that (S)-HPBA acts at the level of gene expression, consistent with the hypothesized HDAC inhibition mechanism affecting NF-κB.

Data Summary & Comparative Analysis

Currently, there is no publicly available quantitative data on the biological activity of (S)-HPBA. The table below summarizes known data for the related compound 4-PBA to provide a benchmark for future experimental results.

| Compound | Target/Assay | IC₅₀ / EC₅₀ | Cell Line / System | Reference |

| 4-Phenylbutyric Acid (4-PBA) | Total HDAC Activity | ~1.21 - 1.92 mM | LN-229 & LN-18 Glioblastoma Cells | [3] |

| 4-Phenylbutyric Acid (4-PBA) | ER Stress-induced Apoptosis | Neuroprotective | Cerebral Ischemia Models | [8] |

| 4-Phenylbutyric Acid (4-PBA) | LPS-induced Inflammation | Anti-inflammatory | RAW 264.7 Macrophages | [10] |

| This compound | Total HDAC Activity | To Be Determined | Biochemical Assay | N/A |

| This compound | ER Stress-induced Apoptosis | To Be Determined | SH-SY5Y Cells | N/A |

Conclusion and Future Perspectives

This compound stands as an intriguing molecule with untapped therapeutic potential. While direct evidence of its biological activity is sparse, its structural similarity to the well-characterized compound 4-PBA provides a strong rationale for investigating its potential as both a chemical chaperone and an HDAC inhibitor. The proposed experimental workflows in this guide offer a clear, rigorous, and validated path forward for researchers to elucidate its specific mechanisms of action.

Future studies should focus on determining its IC₅₀ values against specific HDAC isoforms to understand its selectivity, exploring its efficacy in animal models of neurodegeneration and inflammatory disease, and investigating its pharmacokinetic and pharmacodynamic properties. By systematically addressing these questions, the scientific community can determine whether (S)-HPBA is simply a chiral intermediate or a promising therapeutic agent in its own right.

References

- 1. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. chembk.com [chembk.com]

- 7. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Small Chain Fatty Acid Phenylbutyric Acid Alleviated Inflammation-Induced Endoplasmic Reticulum Stress in Endothelial Cells | ACTA MEDICA IRANICA [publish.kne-publishing.com]

- 10. mdpi.com [mdpi.com]

- 11. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Hydroxy-4-phenylbutyric Acid: Synthesis, Derivatives, and Analogues

Abstract

(S)-2-Hydroxy-4-phenylbutyric acid [(S)-HPBA] and its enantiomer, (R)-HPBA, are chiral building blocks of significant interest in the pharmaceutical industry. Their primary utility lies in their role as key precursors for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure.[1][2] The stereochemistry at the C2 position is critical for the biological activity of the final drug substance, making stereoselective synthesis a paramount challenge. This guide provides a comprehensive overview of the synthesis strategies for optically pure HPBA, explores its most significant derivatives and analogues, details analytical methodologies for chiral separation, and offers insights into the structure-activity relationships that govern its applications.

Introduction: The Significance of a Chiral Scaffold

2-Hydroxy-4-phenylbutyric acid is a carboxylic acid featuring a stereocenter at the alpha-carbon. The spatial arrangement of the hydroxyl group at this position dictates the molecule's classification as either (S) or (R). This stereochemical distinction is not trivial; it is the cornerstone of its utility in medicinal chemistry. Specifically, the (R)-enantiomer, (R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA], and its corresponding ester, (R)-HPBE, are crucial intermediates for manufacturing a wide array of ACE inhibitors, including widely prescribed drugs like enalapril, lisinopril, and benazepril.[2][3][4] The high demand for these enantiomerically pure drugs has driven extensive research into efficient and scalable synthetic methodologies.[5]

The core challenge lies in producing the desired enantiomer with high optical purity (enantiomeric excess, or ee), as the alternate enantiomer may be inactive or exhibit undesirable pharmacological effects. This guide will delve into the chemical and biocatalytic solutions developed to meet this challenge.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 2-hydroxy-4-phenylbutyric acid can be broadly categorized into two main approaches: chemical synthesis, which includes classical resolution and asymmetric transformations, and biocatalytic synthesis, which leverages the inherent stereoselectivity of enzymes.

Chemical Synthesis Approaches

Traditional chemical methods have been devised, but often face limitations such as the high cost of chiral catalysts, insufficient selectivity, or the use of sensitive reagents.[3] A common strategy involves the asymmetric hydrogenation of a 2-oxo-4-phenylbutyric acid ester precursor.[6]

Another established chemical route involves a Friedel-Crafts acylation followed by a series of transformations. For instance, (S)-acetoxysuccinic anhydride can be reacted with benzene in the presence of anhydrous aluminum chloride to produce (S)-2-acetoxy-4-oxo-4-phenylbutyric acid. This intermediate can then be catalytically hydrogenated using palladium on carbon (Pd/C) to yield the desired (S)-2-hydroxy-4-phenylbutyrate ester with high optical purity.[6]

Biocatalytic Synthesis: A Paradigm of Efficiency and Selectivity

Biocatalysis has emerged as a powerful and often superior alternative to traditional chemical synthesis for producing chiral compounds.[7] The use of enzymes, either isolated or in whole-cell systems, offers mild reaction conditions, exceptional stereoselectivity, and high theoretical yields (up to 100% for asymmetric reduction).[1]

Asymmetric Reduction of 2-Oxo-4-phenylbutyric acid (OPBA)

The most prominent biocatalytic strategy is the asymmetric reduction of the prochiral ketone, 2-oxo-4-phenylbutyric acid (OPBA), or its ester (OPBE).[1][4] This reaction is catalyzed by dehydrogenases or reductases, which require a cofactor, typically NADH or NADPH, for the hydride transfer.

Caption: Asymmetric reduction of OPBA to HPBA.

A significant challenge in these systems is the stoichiometric requirement and high cost of the NAD(P)H cofactor. To overcome this, cofactor regeneration systems are essential for creating a viable industrial process.[4][8] This is typically achieved by coupling the primary reaction with a second enzymatic reaction that regenerates NAD(P)H from its oxidized form, NAD(P)+.

Coupled Enzyme Systems for Cofactor Regeneration

Commonly used enzymes for cofactor regeneration include formate dehydrogenase (FDH), glucose dehydrogenase (GDH), and D-lactate dehydrogenase (D-LDH).[4][8] For example, a highly efficient system for producing (R)-HPBA has been developed by co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) in E. coli.[5][9] The FDH enzyme oxidizes formate to carbon dioxide, reducing NAD+ to NADH, which is then utilized by the D-nLDH to reduce OPBA to (R)-HPBA.[8]

Caption: Coupled enzyme system for (R)-HPBA production.

This approach creates a self-sustaining catalytic cycle, dramatically reducing the need for expensive cofactors and making the process economically feasible.

Data Presentation: Comparison of Biocatalytic Systems

| Biocatalyst System | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| E. coli co-expressing D-nLDH mutant & FDH | 73.4 mM OPBA | (R)-HPBA | 97.8% (71.8 mM) | >99% | [1][9] |

| E. coli co-expressing Carbonyl Reductase & GDH | 920 mM OPBE | (R)-HPBE | 99.1% (912 mM) | 99.9% | [4] |

| Lipase-Racemase System | (±)-2-hydroxy-4-phenylbut-3-enoic acid | (S)-2-hydroxy-4-phenylbutanoic acid | >50% (Deracemization) | >99% | [3] |

Experimental Protocol: Whole-Cell Biocatalysis for (R)-HPBA Production

The following protocol is a representative example based on optimized conditions for whole-cell biocatalysis.[1][2][5]

-

Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing the desired D-lactate dehydrogenase and formate dehydrogenase to a desired cell density. Harvest cells via centrifugation and wash with a phosphate buffer.

-

Reaction Setup: Prepare a reaction mixture in a 200 mM phosphate buffer (pH 6.5).

-

Component Addition: Add the harvested whole cells (e.g., to a final concentration of 6 g dry cell weight/L), the substrate (2-oxo-4-phenylbutyric acid, OPBA), and the co-substrate for regeneration (sodium formate).

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitoring and Analysis: Periodically withdraw samples to monitor the consumption of OPBA and the formation of (R)-HPBA. Analyze the samples using chiral HPLC to determine concentration and enantiomeric excess.[1]

-

Product Isolation: Upon reaction completion, separate the cells by centrifugation. The supernatant containing the product can then be subjected to further purification steps, such as extraction and crystallization.

Key Derivatives and Analogues

The primary application of (S)- and (R)-2-Hydroxy-4-phenylbutyric acid is as a scaffold for more complex pharmaceutical agents.

Precursors to ACE Inhibitors

The "(S)-homophenylalanine moiety" derived from HPBA is the central pharmacophore for a large family of ACE inhibitors.[3] The synthesis of drugs like Enalapril involves the coupling of (S)-HPBA ethyl ester with an L-alanyl-L-proline derivative.

Caption: Role of (S)-HPBA as a precursor for ACE inhibitors.

Analogues with Other Biological Activities

While the focus is heavily on ACE inhibitors, derivatives and analogues of the HPBA scaffold have been explored for other therapeutic purposes.

-

Neuroprotective Agents: Certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives, which share a similar structural backbone, have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative pathways.[10]

-

γ-Hydroxybutyric Acid (GHB) Analogues: 4-hydroxy-4-phenylbutyric acid has been studied as an analogue of GHB, a neurotransmitter and therapeutic drug, to probe its specific receptor binding sites.[11][12]

-

Chemical Chaperones: The related compound, 4-phenylbutyric acid (4-PBA), acts as a chemical chaperone that can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum (ER) stress.[13][14][15] This has prompted investigations into its therapeutic potential for a wide range of diseases, from urea cycle disorders to neurodegenerative conditions.[13][16] While this compound itself is not primarily known for this activity, the study of its simpler analogue provides a broader context for the biological relevance of the 4-phenylbutyrate scaffold.

Analytical Methods for Chiral Separation

Ensuring the enantiomeric purity of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[17]

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase.[18][19] This results in the formation of transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation of the enantiomers.[17][20]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Begin screening with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), which are known for their broad enantiorecognition capabilities.[17]

-

Mobile Phase Selection:

-

Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic additive (like trifluoroacetic acid) to improve peak shape for acidic analytes.

-

Reversed-Phase: Use mixtures of water/acetonitrile or water/methanol with a buffer (e.g., phosphate or acetate) to control pH. For acidic compounds, a low pH is often necessary to suppress ionization.[21]

-

-

Sample Preparation: Prepare a stock solution of the racemic 2-hydroxy-4-phenylbutyric acid standard at ~1.0 mg/mL in a suitable solvent (e.g., methanol). Dilute this stock with the mobile phase to a working concentration of ~50 µg/mL.[17]

-

Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[21]

-

Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

Structure-Activity Relationship (SAR) Insights

SAR studies on derivatives of this scaffold have provided valuable insights. For instance, in the context of kynurenine-3-hydroxylase inhibitors, modifications to the aryl ring (e.g., addition of chloro- or fluoro-substituents) have been shown to significantly enhance inhibitory potency.[10] Similarly, SAR studies on GHB receptor ligands have helped in the design of derivatives with increased affinity and selectivity compared to GHB itself.[22] These studies underscore the tunability of the 4-phenylbutyric acid framework for targeting various biological systems.

Conclusion and Future Perspectives

This compound and its analogues remain a cornerstone of pharmaceutical synthesis, particularly for cardiovascular drugs. While chemical synthesis routes are established, the field is increasingly dominated by biocatalytic methods. The elegance of coupled enzyme systems, offering high stereoselectivity, mild conditions, and economic viability, represents the state-of-the-art. Future research will likely focus on discovering novel enzymes with enhanced stability and broader substrate scope, further optimizing fermentation and downstream processing for industrial-scale production, and exploring the therapeutic potential of novel analogues beyond ACE inhibition. The continued refinement of both synthetic and analytical methodologies will ensure that this valuable chiral building block remains readily accessible for the development of life-saving medicines.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]

- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel radioiodinated {gamma}-hydroxybutyric acid analogues for radiolabeling and Photolinking of high-affinity {gamma}-hydroxybutyric acid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-hydroxy-4-phenylbutyric acid

An In-Depth Technical Guide to the Discovery and History of 2-Hydroxy-4-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-4-phenylbutyric acid (HPBA), particularly its chiral (R)-enantiomer, stands as a cornerstone chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate for the production of several life-saving Angiotensin-Converting Enzyme (ACE) inhibitors, drugs widely prescribed for hypertension and congestive heart failure.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of HPBA, tracing its journey from early, arduous chemical resolutions to the sophisticated, highly efficient biocatalytic and asymmetric synthesis routes employed today. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic methodologies, and offer a forward-looking perspective on this vital chemical entity.

Table of Contents

-

Introduction: The Emergence of a Critical Chiral Intermediate

-

Early Milestones: The Challenge of Chirality

-

The Evolution of Synthesis: A Tale of Two Paths 3.1. Path A: Racemic Synthesis and Optical Resolution 3.2. Path B: The Rise of Asymmetric Synthesis 3.2.1. Chemo-catalytic Asymmetric Hydrogenation 3.2.2. Biocatalysis: The Paradigm Shift

-

Data Summary: Comparing Synthesis Strategies

-

Experimental Protocols 5.1. Protocol 1: Enzymatic Reduction of a Keto Ester Precursor 5.2. Protocol 2: Friedel-Crafts Based Chemical Synthesis

-

References

Introduction: The Emergence of a Critical Chiral Intermediate

2-Hydroxy-4-phenylbutyric acid (IUPAC name: 2-hydroxy-4-phenylbutanoic acid) is an alpha-hydroxy acid characterized by a phenyl group located at the 4-position of a butyric acid backbone. The presence of a chiral center at the C2 position means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-4-phenylbutyric acid and (S)-2-hydroxy-4-phenylbutyric acid.[3][4]

This chirality is not a mere structural curiosity; it is the lynchpin of its pharmacological importance. The (R)-enantiomer, often referred to as (R)-HPBA, is the specific stereoisomer required for the synthesis of prominent ACE inhibitors such as Enalapril, Lisinopril, and Benazepril.[5][6] The biological activity of these drugs is critically dependent on the precise three-dimensional arrangement of atoms, making the production of optically pure (R)-HPBA a paramount objective in pharmaceutical manufacturing.

Early Milestones: The Challenge of Chirality

The historical record of 2-hydroxy-4-phenylbutyric acid is intrinsically linked to the broader development of stereochemistry. Early synthetic methods invariably produced a racemic mixture (an equal mixture of R and S enantiomers), which is therapeutically inefficient, as only one enantiomer is active. Consequently, the initial and most significant scientific hurdle was the separation of these enantiomers, a process known as optical resolution.

A foundational study in this area was conducted by D. Biquard in 1933. Biquard utilized (L)-menthol, a naturally occurring chiral alcohol, to esterify the racemic HPBA. This created a mixture of diastereomers, (L)-menthyl (R)-HPBA and (L)-menthyl (S)-HPBA. Because diastereomers have different physical properties, Biquard was able to selectively crystallize the (L)-menthyl (R)-HPBA ester, thereby resolving the (R)-enantiomer from the mixture.[7] However, this classical approach was described as a "tedious and difficult crystallization procedure" that resulted in low yields, highlighting the need for more efficient methods.[7]

The Evolution of Synthesis: A Tale of Two Paths

The pursuit of pure (R)-HPBA has driven innovation across chemical and biological synthesis for decades. The overarching strategies can be broadly categorized into two main pathways: the classical approach of resolving a racemic mixture and the more modern, efficient approach of direct asymmetric synthesis.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4837354A - Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters - Google Patents [patents.google.com]

The Criticality of Chirality: A Technical Guide to the Stereochemistry of 2-Hydroxy-4-Phenylbutyric Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The stereochemical configuration of a molecule is a pivotal determinant of its pharmacological and toxicological profile. In the landscape of drug development, the ability to selectively synthesize and analyze a specific stereoisomer is not merely an academic exercise but a critical component of ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive exploration of the stereochemistry of 2-hydroxy-4-phenylbutyric acid, a key chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. We will delve into the fundamental principles of its chirality, present detailed, field-proven methodologies for stereoselective synthesis and resolution, and offer robust analytical protocols for the precise determination of enantiomeric purity. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to not only replicate but also adapt and troubleshoot these critical processes.

The Significance of Stereoisomerism in 2-Hydroxy-4-Phenylbutyric Acid

2-Hydroxy-4-phenylbutyric acid possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-hydroxy-4-phenylbutyric acid and (S)-2-hydroxy-4-phenylbutyric acid. These enantiomers are non-superimposable mirror images of each other and can exhibit markedly different biological activities.

The primary significance of the stereochemistry of 2-hydroxy-4-phenylbutyric acid lies in its role as a crucial intermediate for the synthesis of a class of ACE inhibitors, which are widely used in the treatment of hypertension and congestive heart failure.[1][2] The therapeutic efficacy of these drugs is predominantly attributed to a specific enantiomer, making the production of enantiomerically pure 2-hydroxy-4-phenylbutyric acid a paramount objective in pharmaceutical manufacturing. For instance, the (R)-enantiomer is a key precursor for the synthesis of several ACE inhibitors.[3]

This stereochemical dependence underscores the necessity for robust methods to control and verify the chirality of this important synthetic intermediate.

Stereoselective Synthesis and Resolution Strategies

The preparation of enantiomerically pure 2-hydroxy-4-phenylbutyric acid can be achieved through two primary strategies: stereoselective synthesis, where a specific enantiomer is directly formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Chemo-enzymatic Resolution: A Marriage of Chemical Synthesis and Biocatalysis

Chemo-enzymatic methods offer an elegant and efficient approach to obtaining enantiomerically pure compounds. These methods leverage the high selectivity of enzymes to resolve a racemic mixture prepared through conventional chemical synthesis. A notable strategy for 2-hydroxy-4-phenylbutyric acid involves the lipase-catalyzed kinetic resolution of its racemic ester.

Causality Behind Experimental Choices: Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic ester. In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as its acylated product) from the slower-reacting, unreacted enantiomer. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Hydroxy-4-phenylbutyrate

Objective: To resolve racemic ethyl 2-hydroxy-4-phenylbutyrate to obtain the (R)-enantiomer with high enantiomeric excess.

Materials:

-

Racemic ethyl 2-hydroxy-4-phenylbutyrate

-

Lipase AK (from Pseudomonas fluorescens)

-

Vinyl acetate (acyl donor)

-

Ethenyl ethanoate (solvent)

-

Standard laboratory glassware and magnetic stirrer

-

Water bath or temperature-controlled shaker

Procedure:

-

Prepare a solution of racemic ethyl 2-hydroxy-4-phenylbutyrate in ethenyl ethanoate at a concentration of 0.074 mol/L.

-

Add 20 mg of Lipase AK to 2.0 mL of the substrate solution.

-

Incubate the reaction mixture at 30°C with gentle agitation (e.g., 100 rpm) for a predetermined time (e.g., monitored by chiral HPLC to reach ~50% conversion).

-

Upon reaching the desired conversion, terminate the reaction by filtering off the enzyme.

-

The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

-

Separate the (R)-ethyl 2-hydroxy-4-phenylbutyrate from the acylated (S)-enantiomer using standard chromatographic techniques (e.g., silica gel column chromatography).

-

The enantiomeric excess of the resulting (R)-ethyl 2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC analysis. This method can yield the (R)-enantiomer with an enantiomeric excess of up to 99%.[4]

Asymmetric Hydrogenation: Direct Synthesis of a Single Enantiomer

Asymmetric hydrogenation is a powerful technique for the direct synthesis of a single enantiomer from a prochiral substrate. In the case of 2-hydroxy-4-phenylbutyric acid, the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutyrate, can be enantioselectively reduced to the desired (R)- or (S)-hydroxy ester using a chiral catalyst.

Causality Behind Experimental Choices: The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. Typically, a transition metal (e.g., ruthenium, rhodium, platinum) is complexed with a chiral ligand.[5][6] This chiral complex creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. The choice of metal, chiral ligand, solvent, and reaction conditions (temperature, hydrogen pressure) all play a crucial role in determining the enantioselectivity and yield of the reaction.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-Oxo-4-phenylbutyrate

Objective: To synthesize ethyl (R)-2-hydroxy-4-phenylbutyrate via asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a chiral platinum catalyst.

Materials:

-

Ethyl 2-oxo-4-phenylbutyrate

-

5% Platinum on carbon fiber (Pt/CF) catalyst

-

Cinchonidine (chiral modifier)

-

Acetic acid (solvent)

-

High-pressure reactor with magnetic stirring

-

Hydrogen gas (high purity)

Procedure:

-

In a Teflon vessel, pre-mix 30 mg of the Pt/CF catalyst with 4 mg of cinchonidine in 1.5 mL of acetic acid under a hydrogen atmosphere for 10 minutes.

-

Introduce 75 µL of ethyl 2-oxo-4-phenylbutyrate into the reaction mixture.

-

Place the sealed Teflon vessel inside a high-pressure reactor.

-

Purge the reactor with hydrogen gas 2-3 times to remove any air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

-

Stir the reaction mixture vigorously (e.g., 900 rpm) at room temperature for 24 hours.

-

After the reaction is complete, carefully depressurize the reactor.

-

Filter the catalyst from the reaction mixture.

-

The crude product can be purified by column chromatography.

-

The enantiomeric excess of the resulting ethyl (R)-2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC, with reported enantiomeric excesses up to 99%.[7]

Analytical Characterization of Stereoisomers

The accurate determination of enantiomeric purity is a critical quality control step in the synthesis of chiral molecules. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality Behind Experimental Choices: The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used due to their broad applicability.[1][8] The mobile phase composition, including the type of organic modifier and any additives (e.g., trifluoroacetic acid for acidic compounds), is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time.

Experimental Protocol: Chiral HPLC Separation of 2-Hydroxy-4-phenylbutyric Acid Enantiomers

Objective: To determine the enantiomeric purity of a sample of 2-hydroxy-4-phenylbutyric acid.

Instrumentation:

-

HPLC system with a UV detector

-

Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve a small amount of the 2-hydroxy-4-phenylbutyric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the Chiralcel® OD-H column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of enantiomerically pure standards, if available.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can also be used to determine the enantiomeric purity of a sample through the use of chiral shift reagents. These are typically lanthanide complexes that can reversibly bind to the analyte.

Causality Behind Experimental Choices: When a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)3), complexes with the enantiomers of 2-hydroxy-4-phenylbutyric acid, it forms diastereomeric complexes.[9][10] These diastereomeric complexes have different magnetic environments, which can lead to the splitting of NMR signals for the protons of the analyte. The integration of these split signals can then be used to determine the ratio of the two enantiomers. The choice of the chiral shift reagent and the molar ratio of the reagent to the analyte are critical for achieving sufficient signal separation.

Experimental Protocol: NMR Analysis of 2-Hydroxy-4-phenylbutyric Acid Enantiomers using Eu(hfc)3

Objective: To determine the enantiomeric ratio of a 2-hydroxy-4-phenylbutyric acid sample by ¹H NMR spectroscopy.

Materials:

-

Sample of 2-hydroxy-4-phenylbutyric acid

-

Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)3)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

Procedure:

-

Dissolve a known amount of the 2-hydroxy-4-phenylbutyric acid sample in CDCl₃ in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add a small, known amount of Eu(hfc)3 to the NMR tube. The optimal molar ratio of shift reagent to analyte may need to be determined empirically, starting with a low ratio and gradually increasing it.

-

Gently shake the NMR tube to ensure thorough mixing.

-

Acquire a series of ¹H NMR spectra after each addition of the shift reagent.

-

Observe the splitting of one or more proton signals (e.g., the methine proton at the C2 position) into two distinct signals, corresponding to the two diastereomeric complexes.

-

Integrate the areas of the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.

Structure-Activity Relationship in ACE Inhibition

The stereochemistry of 2-hydroxy-4-phenylbutyric acid is of paramount importance because it dictates the stereochemistry of the final ACE inhibitor, which in turn governs its binding affinity to the active site of the angiotensin-converting enzyme.

ACE is a zinc-dependent peptidase, and its inhibitors typically function by coordinating with the zinc ion in the active site and interacting with specific amino acid residues in the surrounding pocket. The three-dimensional arrangement of the functional groups in the inhibitor molecule must be precise to ensure optimal binding.

Derivatives of (R)-2-hydroxy-4-phenylbutyric acid are typically used to synthesize the corresponding (S)-amino acid derivatives, which are potent ACE inhibitors. This is because the (S)-configuration at the carbon corresponding to the C2 of the hydroxy acid allows for the correct orientation of the carboxylate, the zinc-binding group, and the side chain to fit snugly into the active site of ACE. The phenylpropyl side chain of 2-hydroxy-4-phenylbutyric acid occupies a hydrophobic pocket (the S1' subsite) within the enzyme's active site, contributing significantly to the binding affinity. The incorrect stereoisomer, derived from this compound, will not have the appropriate spatial arrangement of these key functional groups, resulting in significantly weaker binding to the enzyme and, consequently, lower or no therapeutic activity.[11][12]

Data Presentation

Table 1: Comparison of Stereoselective Methods for 2-Hydroxy-4-Phenylbutyric Acid

| Method | Key Reagents/Catalyst | Typical Enantiomeric Excess (%) | Advantages | Disadvantages | Reference |

| Chemo-enzymatic Resolution | Lipase AK, Vinyl acetate | Up to 99% for (R)-enantiomer | High enantioselectivity, mild reaction conditions | Theoretical maximum yield is 50%, requires separation of product from unreacted starting material | [4] |

| Asymmetric Hydrogenation | Pt/CF, Cinchonidine | Up to 99% for (R)-enantiomer | Direct synthesis, high yield, high enantioselectivity | Requires specialized high-pressure equipment, catalyst can be expensive | [7] |

Visualizations

Diagram 1: Chemo-enzymatic Resolution Workflow

Caption: Workflow for the chemo-enzymatic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate.

Diagram 2: Asymmetric Hydrogenation Pathway

Caption: Pathway for the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate.

Conclusion